molecular formula C10H14N2O2 B3251581 Isopropyl-(2-methyl-5-nitro-phenyl)-amine CAS No. 2100-48-3

Isopropyl-(2-methyl-5-nitro-phenyl)-amine

Cat. No. B3251581
CAS RN: 2100-48-3
M. Wt: 194.23 g/mol
InChI Key: LHYOQKQVMYTNLB-UHFFFAOYSA-N
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Description

This compound is an amine derivative of a nitrophenol. Nitrophenols are aromatic compounds containing a phenol group and a nitro group. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .


Molecular Structure Analysis

The molecular structure would likely consist of a benzene ring (representing the phenol), with isopropyl, amine, and nitro groups attached to the carbon atoms. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

Nitrophenols are involved in various chemical reactions, primarily due to the presence of the nitro group. They can undergo reduction reactions to form aminophenols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Isopropyl-(2-methyl-5-nitro-phenyl)-amine” would depend on the structure of the compound. Nitrophenols are typically yellowish crystalline solids that are slightly soluble in water .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many nitrophenol derivatives exhibit biological activity and are used in medicine and as pesticides .

Safety and Hazards

Nitrophenols can be hazardous. They are typically toxic if swallowed, inhaled, or in contact with skin. They may also cause eye and skin irritation .

Future Directions

The future directions for research would likely involve exploring the potential applications of this compound, particularly in fields like medicine or agriculture, where nitrophenol derivatives are commonly used .

properties

IUPAC Name

2-methyl-5-nitro-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)11-10-6-9(12(13)14)5-4-8(10)3/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYOQKQVMYTNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901250938
Record name 2-Methyl-N-(1-methylethyl)-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2100-48-3
Record name 2-Methyl-N-(1-methylethyl)-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-N-(1-methylethyl)-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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